7-Chloro-1H-indole-3-carboximidamide
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Overview
Description
7-Chloro-1H-indole-3-carboximidamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-indole-3-carboximidamide typically involves the use of indole derivatives as starting materials. One common method is the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units . Another approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1H-indole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nitration can be achieved using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
7-Chloro-1H-indole-3-carboximidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-1H-indole-3-carboximidamide involves its interaction with specific molecular targets. For instance, indole derivatives are known to inhibit enzymes such as renin, which plays a role in blood pressure regulation . The compound may also interact with various receptors in the body, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Known for its renin inhibitory activity.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbaldehyde: Used as a precursor in multicomponent reactions.
Uniqueness
7-Chloro-1H-indole-3-carboximidamide stands out due to its unique chlorine substitution at the 7th position, which can influence its reactivity and biological activity. This substitution may enhance its potential as a therapeutic agent compared to other indole derivatives .
Properties
Molecular Formula |
C9H8ClN3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
7-chloro-1H-indole-3-carboximidamide |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4,13H,(H3,11,12) |
InChI Key |
IUEDNQXYPHGTTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C(=N)N |
Origin of Product |
United States |
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